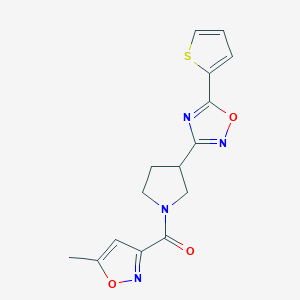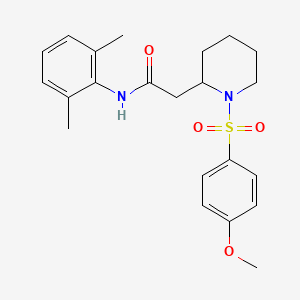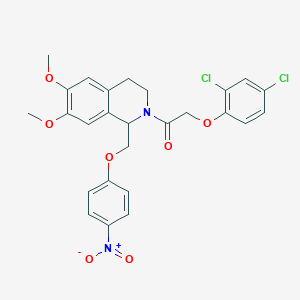
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a cinnoline core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
-
Formation of the Cinnoline Core: : The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and a diketone, the cyclization can be induced by heating in the presence of a catalyst.
-
Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
-
Acetamide Formation: : The final step involves the acylation of the amine group on the cinnoline core with a thiophene acetic acid derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the cinnoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride, to yield the corresponding alcohol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be optimized for therapeutic use. Its structural features may interact with specific biological targets, making it a lead compound for the development of new drugs.
Industry
In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism by which N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cinnoline core and thiophene ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the cinnoline core and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(5-9-3-4-20-8-9)15-11-1-2-12-10(6-11)7-14(19)17-16-12/h3-4,7-8,11H,1-2,5-6H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVMZJLMNMUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2757729.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)

![n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)
![5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2757737.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)



![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

![6-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine](/img/structure/B2757751.png)
